molecular formula C21H19Cl2FN2O3 B5296006 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5296006
M. Wt: 437.3 g/mol
InChI Key: NSRRNBHJZVVFGR-HTXNQAPBSA-N
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Description

5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound It is characterized by the presence of dichlorophenyl, dimethylaminoethyl, fluorobenzoyl, and hydroxy groups attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions.

    Addition of the fluorobenzoyl group: This step may involve acylation reactions.

    Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development: The compound may have potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-chlorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorobenzoyl group in 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2FN2O3/c1-25(2)9-10-26-18(13-5-8-15(22)16(23)11-13)17(20(28)21(26)29)19(27)12-3-6-14(24)7-4-12/h3-8,11,18,27H,9-10H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRRNBHJZVVFGR-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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